molecular formula C15H23N3O2 B5264626 1-(4-Ethoxyphenyl)-3-(1-methylpiperidin-4-yl)urea

1-(4-Ethoxyphenyl)-3-(1-methylpiperidin-4-yl)urea

Cat. No.: B5264626
M. Wt: 277.36 g/mol
InChI Key: XYKZZMCCRZTZEB-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(1-methylpiperidin-4-yl)urea is a synthetic organic compound characterized by the presence of an ethoxyphenyl group and a methylpiperidinyl group connected through a urea linkage

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(1-methylpiperidin-4-yl)urea typically involves the reaction of 4-ethoxyaniline with 1-methylpiperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea compound. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(1-methylpiperidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(1-methylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the urea linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-(1-methylpiperidin-4-yl)urea can be compared with other urea derivatives, such as:

    1-(4-Methoxyphenyl)-3-(1-methylpiperidin-4-yl)urea: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its binding affinity and reactivity.

    1-(4-Ethoxyphenyl)-3-(1-ethylpiperidin-4-yl)urea: The presence of an ethyl group on the piperidine ring can influence the compound’s steric and electronic properties.

    1-(4-Ethoxyphenyl)-3-(1-methylpiperidin-2-yl)urea: Variation in the position of the piperidine ring attachment can lead to differences in biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-3-20-14-6-4-12(5-7-14)16-15(19)17-13-8-10-18(2)11-9-13/h4-7,13H,3,8-11H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKZZMCCRZTZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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